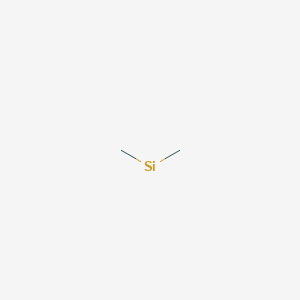

Silane, dimethyl-

Description

Dimethylsilane (B7800572) as a Fundamental Building Block in Silicon-Based Research

Dimethylsilane (C₂H₈Si) is an organosilicon compound featuring a silicon atom bonded to two methyl groups and two hydrogen atoms. cymitquimica.com This colorless, flammable gas is noted for its low boiling point and high reactivity, particularly in processes like hydrosilylation. cymitquimica.com These characteristics make it a crucial precursor in the synthesis of a variety of silicon-containing materials, including silicone polymers. cymitquimica.com

Its utility extends to the production of polysilanes, which are precursors for silicon carbide, a material with significant industrial applications. wikipedia.orgchemicalbook.com Dimethylsilane is also employed in chemical vapor deposition (CVD) techniques to create specialized coatings. wikipedia.orggoogle.com For instance, it can be used to coat glass to prevent the adsorption of micro-particles. wikipedia.org The compound's ability to form siloxane bonds upon hydrolysis further broadens its applicability in materials science and chemical synthesis. cymitquimica.com

Evolution of Academic Inquiry into Dimethylsilane Systems

The field of organosilicon chemistry dates back to 1863, with the first synthesis of an organochlorosilane compound by Charles Friedel and James Crafts. wikipedia.org This marked the beginning of a new branch of chemistry that would grow significantly over the next century. sbfchem.com Early research in the 20th century, pioneered by Frederic S. Kipping, laid the groundwork for understanding the synthesis and properties of various organosilicon compounds, including the forerunners of modern silicones. wikipedia.orgrichsilicone.com Kipping's extensive work included the use of Grignard reagents to create alkylsilanes and the initial preparation of silicone oligomers and polymers. wikipedia.orgrichsilicone.com

A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller. longdom.orgmdpi.com This industrial method for synthesizing organosilanes on a large scale revolutionized the field, making materials like dimethylsilane and its derivatives more accessible for widespread research and application. mdpi.com This discovery spurred a rapid increase in academic and industrial interest, leading to the development of a vast array of silicone products, including resins and coatings. sbfchem.com Since then, academic inquiry has continued to expand, exploring the use of dimethylsilane in areas such as polymer chemistry, surface modification, and advanced materials like blue-emitting polymers for OLEDs. cymitquimica.comscientific.netrsc.org

Interdisciplinary Research Paradigms Involving Dimethylsilane

The unique properties of dimethylsilane and its derivatives have fostered a rich environment for interdisciplinary research, bridging chemistry, physics, engineering, and materials science. Complex challenges in fields like healthcare and electronics often require collaborative efforts that transcend traditional disciplinary boundaries. mdpi.comnih.gov

Dimethylsilane is at the center of several such interdisciplinary endeavors:

Materials Science and Engineering: Dimethylsilane is a key precursor in the synthesis of polysilanes and polycarbosilanes, which are ceramic precursors for materials like silicon carbide. chemicalbook.comntis.gov This research involves chemists synthesizing the polymers and materials engineers studying their thermal decomposition and ceramic properties.

Electronics and Photonics: In the electronics industry, dimethylsilane is used in plasma-enhanced chemical vapor deposition (PECVD) to create low-dielectric constant films, crucial for manufacturing advanced semiconductor devices. researchgate.net This work combines the expertise of chemists in precursor design with that of electrical engineers in device fabrication and characterization. Furthermore, polymers incorporating dimethylsilane units are being investigated for their photoluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). scientific.netrsc.org

Biomedical Applications and Microfluidics: While not directly used in medical treatments, derivatives of dimethylsilane are fundamental to creating materials like polydimethylsiloxane (B3030410) (PDMS). PDMS is widely used in biomedical microelectromechanical systems (bio-MEMS) and for creating "lab-on-a-chip" devices for rapid diagnostic testing due to its biocompatibility and excellent mechanical and optical properties. wikipedia.org This research area sees collaboration between chemists, biologists, and biomedical engineers.

These examples highlight how the study of a single chemical compound, dimethylsilane, can drive innovation across multiple scientific and technological domains through interdisciplinary collaboration.

Properties

InChI |

InChI=1S/C2H6Si/c1-3-2/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZIHCLFHIXETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870840 | |

| Record name | Silane, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas with a distinct mild odor; [Gelest MSDS] | |

| Record name | Dimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1111-74-6 | |

| Record name | Dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KO1673311 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Design

Synthesis of Dimethylsilane (B7800572) and its Functionalized Derivatives

The versatility of the dimethylsilane unit allows for the attachment of various functional groups, leading to a wide array of chemical properties and applications. The synthesis of these functionalized derivatives can be achieved through several strategic routes.

The formation of silicon-nitrogen (Si-N) bonds is crucial for creating aminosilanes. While the conventional method involves the reaction of chlorosilanes with amines, this process generates ammonium (B1175870) salt byproducts. Transamination, or transsilylation, presents a more sustainable alternative that avoids corrosive reagents and salt waste. researchgate.netrsc.org This method involves the reaction of an aminosilane (B1250345) with an amine, leading to an exchange of the amino groups.

The general equilibrium for the transamination of a diaminodimethylsilane can be represented as follows: Me2Si(NR¹R²)2 + 2 HNR³R⁴ ⇌ Me2Si(NR³R⁴)2 + 2 HNR¹R²

Studies on the thermodynamics of these reactions show that the equilibrium position is influenced by the nature of the amine substituents. researchgate.net For instance, trimethyl(diethylamino)silane and trimethyl(iso-propylamino)silane have been identified as effective starting materials for transamination reactions to produce other silylamines. researchgate.net The reaction rate can be significantly dependent on the solvent used. researchgate.net Catalytic dehydrocoupling between silanes and amines, which forms Si-N bonds and releases hydrogen gas as the only byproduct, is another key strategy. rsc.org Catalysts for this process span the periodic table, with systems based on palladium, yttrium, and manganese having been developed to improve efficiency and selectivity under mild conditions. rsc.org

The synthesis of novel dimethylsilane analogues involves introducing diverse organic moieties to the silicon atom, creating compounds with unique properties. A general and effective method for creating such analogues is the reaction of a dihalodimethylsilane, typically dichlorodimethylsilane (B41323), with a nucleophilic organic compound like an alcohol or an amine.

For example, the synthesis of furan-containing silanes can be achieved through this route. The reaction of dichlorodimethylsilane with two equivalents of an alcohol like furan-2-ylmethanol, in the presence of a base such as triethylamine (B128534) to act as an HCl scavenger, would yield the corresponding bis(furan-2-ylmethoxy)dimethylsilane. The reaction is typically conducted in an anhydrous solvent under an inert atmosphere.

This fundamental approach allows for the creation of a wide variety of structures. Other novel analogues that have been synthesized include:

Organometallic Silanes : Ferrocenyl-based organosilanes have been synthesized via hydrosilylation reactions.

Functional Silanols : Silanols, which are silicon analogues of alcohols, can be synthesized and used as catalysts in reactions like direct amidation. acs.org

(Aminomethyl)silanes : These can be prepared through various routes, including the amination of (chloromethyl)dimethylsilanes or via α-lithiated amines. researchgate.netrsc.orgacs.org

The synthesis of these novel analogues is critical for developing new materials, reagents, and compounds with specific electronic, optical, or biological properties.

Dimethylsilane in Polymer Precursor Synthesis

Dimethylsilane is a critical building block for silicon-based polymers, particularly poly(dimethylsilane), which serves as a key precursor to silicon carbide ceramics.

The most established and versatile method for synthesizing high molecular weight poly(dimethylsilane) is the Wurtz-type coupling reaction. wikipedia.orgbyjus.com This reaction involves the reductive coupling of dichlorodimethylsilane using a dispersion of an alkali metal, most commonly sodium, in an inert solvent like toluene (B28343) or ether. wikipedia.orgsgkgdcvinukonda.ac.injk-sci.com

The mechanism is thought to proceed through a metal-halogen exchange, potentially involving radical species or an organosodium intermediate, which then undergoes a nucleophilic substitution-like reaction to form the Si-Si bond. wikipedia.orgbyjus.comsgkgdcvinukonda.ac.in While effective for producing the polysilane backbone, the classical Wurtz reaction has several drawbacks, including harsh reaction conditions, intolerance to many functional groups, and often low to moderate yields. jk-sci.com Modifications using other metals like magnesium in the presence of Lewis acids have been explored to achieve milder reaction conditions. scirp.orgscirp.org

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Monomer | The starting dihalosilane. | Dichlorodimethylsilane ((CH₃)₂SiCl₂) |

| Reducing Agent | Typically an alkali metal. | Sodium (Na) metal dispersion wikipedia.orgbyjus.com |

| Solvent | Anhydrous, aprotic solvent. | Toluene, diethyl ether, tetrahydrofuran (B95107) (THF) wikipedia.orgsgkgdcvinukonda.ac.in |

| Key Bond Formed | Silicon-Silicon (Si-Si) single bond. | Forms the polysilane backbone |

| Limitations | Harsh conditions, side reactions, low yields. | Incompatible with many functional groups jk-sci.com |

Poly(dimethylsilane) is a vital precursor for polycarbosilane (PCS), which in turn is a preceramic polymer for silicon carbide (SiC). The conversion of the polysilane's Si-Si backbone to the polycarbosilane's Si-C-Si backbone is achieved through a thermal rearrangement, often referred to as the Kumada rearrangement. google.comresearchgate.net

Initially, this transformation was performed by heating poly(dimethylsilane) to high temperatures, typically between 400-500°C. osti.govgoogle.com This thermal process causes homolysis of the Si-Si bonds and subsequent rearrangement of methyl groups to form bridging methylene (B1212753) (-CH₂-) units between silicon atoms. google.com However, this purely thermal method often requires high pressure in an autoclave to manage gaseous byproducts, posing operational challenges. researchgate.net

To mitigate these harsh conditions, various catalytic methods have been developed to facilitate the rearrangement at lower temperatures and atmospheric pressure. researchgate.net

| Catalyst Type | Example(s) | Typical Reaction Temperature | Reference |

|---|---|---|---|

| Boron-based | Polyborodimethylsiloxane | ~350°C | researchgate.net |

| Solid Acids | Zeolites (e.g., ZSM-5), AlCl₃ | 350 - 400°C | researchgate.net |

| Zirconocenes | Zirconocene dichloride | Varies | researchgate.net |

| No Catalyst (Thermal) | None | 400 - 500°C (often high pressure) | google.comosti.gov |

These catalytic approaches work by lowering the activation energy for the Si-Si bond cleavage and subsequent rearrangement, making the industrial production of polycarbosilane safer and more energy-efficient. researchgate.net

Synthesis of Poly(methylsilane-dimethylsilane) Copolymers

Poly(methylsilane-dimethylsilane) copolymers, denoted as P(MS-DMS), are synthesized through a Wurtz-type polycondensation reaction. cmu.eduacs.org This method involves the reductive coupling of dichlorosilane (B8785471) monomers using an alkali metal, typically sodium, in a solvent like toluene. cmu.edukent.ac.ukwikipedia.org The synthesis of P(MS-DMS) specifically utilizes a mixture of methyldichlorosilane (B44661) and dimethyldichlorosilane as the monomeric precursors. cmu.eduacs.org

The reaction is generally carried out at elevated temperatures, for instance, at 110°C in toluene. cmu.edu The process begins with the condensation of the monomer mixture in the presence of dispersed sodium. cmu.edukent.ac.uk After the polymerization reaction, the resulting mixture is filtered to remove sodium chloride (a byproduct of the reaction) and any solid materials. cmu.edu The solvent is then evaporated to yield the copolymer, which typically presents as a viscous liquid or a white turbid liquid at room temperature. cmu.edu

The composition and properties of the resulting P(MS-DMS) copolymers can be controlled by varying the ratio of the methyldichlorosilane and dimethyldichlorosilane monomers. The incorporation of dimethylsilane units into the polymer chain influences its characteristics. For instance, infrared (IR) spectroscopy of the copolymers shows new peaks corresponding to the CH3 and Si-C bonds from the dimethylsilane units, which are not present in the homopolymer of methylsilane (poly(methylsilane) or PMS). cmu.edu

The molecular weight and ceramic yield of the copolymers are important characteristics. The ceramic yield, which is the percentage of the polymer's mass that converts to a ceramic material upon pyrolysis, is a crucial factor for applications such as precursors for silicon carbide (SiC). Research has shown that the ceramic yield of P(MS-DMS) copolymers can be significantly increased through γ-ray curing. cmu.eduacs.org The radiation-induced cross-linking, primarily through the formation of Si-Si bonds, enhances the thermal stability and reduces the loss of volatile species during pyrolysis. cmu.edu

| Copolymer | Molecular Weight (Mw) | Mw/Mn | Ceramic Yield (at 1273 K, uncured) (%) | Ceramic Yield (at 1273 K, cured) (%) |

| P(MS-DMS)-7 | 1600 | 1.9 | ~20 | >60 |

| P(MS-DMS)-5 | 1600 | 1.7 | ~15 | ~50 |

| P(MS-DMS)-3 | 1800 | 2.0 | <10 | ~30 |

Data compiled from studies on γ-ray curing of poly(methylsilane-dimethylsilane) copolymers. cmu.edu

Another class of related copolymers, polysilastyrene, is synthesized by the cocondensation of phenylmethyldichlorosilane and dimethyldichlorosilane with sodium metal in toluene. ntis.gov These copolymers, with the general formula [(Me₂Si)ₓ(PhMeSi)ₙ], can be processed into films and fibers and serve as precursors for silicon carbide upon thermolysis after crosslinking. ntis.gov

Dimethylsilane as a Precursor for Inorganic Materials

Dimethylsilane for Silicon Carbide (SiC) Film Growth

Dimethylsilane (DMS) is a significant single-source precursor for the deposition of silicon carbide (SiC) thin films, valued for its inherent Si-C bonds which can facilitate lower temperature decomposition compared to separate silicon and carbon sources. scialert.net Various chemical vapor deposition (CVD) techniques have been employed to grow SiC films using DMS.

Thermal CVD using DMS often results in films with an excess of carbon, meaning the carbon-to-silicon (C/Si) atomic ratio is greater than one. researchgate.netnih.gov For example, at a substrate temperature of 800°C, the C/Si ratio in SiC films formed by thermal CVD with DMS can be significantly higher than the stoichiometric value of 1. nih.gov

To address the issue of carbon incorporation and to lower the deposition temperature, plasma-based methods have been investigated. Triode plasma CVD has been successfully used for the low-temperature epitaxial growth of cubic silicon carbide (3C-SiC) on silicon substrates. scialert.netscialert.netutm.my In this method, DMS is used as the source gas, often diluted with hydrogen. scialert.netresearchgate.net Stoichiometric 3C-SiC films with good crystallinity have been grown at temperatures between 1100-1200°C. scialert.netscialert.net The quality of the films is influenced by parameters such as reaction pressure, growth temperature, and the hydrogen dilution rate. scialert.netresearchgate.net Higher hydrogen dilution rates and lower growth pressures (0.3-0.7 Torr) have been found to improve the crystallinity and orientation of the SiC films. scialert.netscialert.net It is suggested that hydrogen radicals play a role in removing excess carbon from the growing film. scialert.net

Ion beam induced chemical vapor deposition (IBICVD) is another technique that utilizes DMS for SiC film formation. researchgate.netnih.gov In this process, an ion beam, such as Ar⁺, is directed at the substrate simultaneously with the DMS gas. researchgate.net This method has been shown to be effective at lower substrate temperatures compared to thermal CVD. For instance, SiC film formation was observed at 600°C with IBICVD, whereas no film was formed at 400°C. researchgate.net A key advantage of IBICVD with DMS is the potential to produce films with a C/Si ratio closer to stoichiometric compared to thermal CVD. researchgate.net

| Deposition Method | Precursor(s) | Substrate Temperature (°C) | Key Findings |

| Thermal CVD | Dimethylsilane (DMS) | 800 | Results in carbon-rich SiC films (C/Si > 1). nih.gov |

| Triode Plasma CVD | Dimethylsilane (DMS), H₂ | 1100-1200 | Produces stoichiometric 3C-SiC films with good crystallinity. scialert.netscialert.net |

| Ion Beam Induced CVD (IBICVD) | Dimethylsilane (DMS), Ar⁺ beam | 600 | Allows for lower temperature deposition and can reduce excess carbon incorporation. researchgate.net |

Aminosilanes and Related Dimethylsilane Derivatives as Silicon Precursors in Thin Film Deposition

Aminosilanes and other derivatives of dimethylsilane are increasingly used as precursors for the deposition of various silicon-containing thin films, such as silicon oxide (SiOₓ), silicon nitride (SiNₓ), and silicon carbonitride (SiCN). skku.eduresearchgate.net These precursors are often favored for their high volatility, thermal stability, and ability to enable lower deposition temperatures, which is crucial for applications in microelectronics. sigmaaldrich.com

Tris(dimethylamino)silane (TDMAS) is a widely utilized aminosilane precursor. sigmaaldrich.com It is employed in atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD) to synthesize high-purity silicon oxide and silicon carbonitride films. mdpi.com TDMAS can be used to deposit SiO₂ films at relatively low temperatures (150–450°C) when paired with an oxidant like ozone or oxygen plasma. It is also a precursor for silicon nitride films through processes like low-pressure CVD. gelest.com The reactivity of TDMAS is such that it can promote self-limiting reactions in ALD processes without requiring high temperatures. mdpi.com

Bis(diethylamino)silane (BDEAS) is another important aminosilane precursor. skku.eduresearchgate.netstrem.com It has been investigated for the low-temperature ALD of hafnium silicate (B1173343) (HfSiOₓ) films, where it serves as the silicon source in conjunction with a hafnium precursor and an oxidizing agent like ozone. researchgate.net The process window for depositing silicon dioxide from BDEAS overlaps with that of hafnium oxide, allowing for the creation of composite films. researchgate.net BDEAS is also used in PEALD for the deposition of silicon nitride films, often with N₂ plasma as the reactant gas. skku.edu The use of higher frequency plasmas (e.g., 162 MHz) with BDEAS has been shown to improve the quality of the resulting silicon nitride films, leading to reduced roughness, lower carbon content, and better electrical properties. skku.edu

Other dimethylsilane derivatives used in thin film deposition include (dimethylamino)dimethylsilane and bis(dimethylamino)methylsilane. researchgate.netresearchgate.netnauka.gov.pl These compounds have been used as single-source precursors in remote hydrogen plasma CVD to produce amorphous silicon carbonitride films. researchgate.netnauka.gov.pl The deposition temperature influences the final composition of the film; increasing the temperature generally leads to the elimination of organic components and the formation of a more inorganic Si-C and Si-N network structure. researchgate.net

| Precursor | Deposition Technique(s) | Film Type(s) | Key Features |

| Tris(dimethylamino)silane (TDMAS) | ALD, PEALD, LPCVD | SiOₓ, SiCN, SiNₓ | Enables low-temperature deposition (150-450°C for SiO₂); high-purity films. mdpi.comgelest.com |

| Bis(diethylamino)silane (BDEAS) | ALD, PEALD | HfSiOₓ, SiO₂, SiNₓ | Suitable for low-temperature ALD of composite oxides; improved SiNₓ quality with high-frequency plasma. skku.eduresearchgate.net |

| (Dimethylamino)dimethylsilane | Remote Plasma CVD | a-SiCN:H | Single-source precursor for silicon carbonitride films. researchgate.netnauka.gov.pl |

| Bis(dimethylamino)methylsilane | Remote Plasma CVD | a-SiCN:H | Single-source precursor for silicon carbonitride films; temperature controls film composition. researchgate.netnauka.gov.pl |

Chemical Reactivity and Reaction Mechanism Investigations

Gas-Phase Reactions Involving Dimethylsilane (B7800572)

The gas-phase chemistry of dimethylsilane is complex, involving competing reaction pathways that are highly dependent on conditions such as temperature, pressure, and reaction time. ru.nlnih.govfu-berlin.de Studies, particularly those utilizing hot-wire chemical vapor deposition (HWCVD) reactors, have been instrumental in elucidating these mechanisms. ru.nlnih.gov In these environments, dimethylsilane's decomposition on heated filaments produces two main types of reactive intermediates: silylene/silene species and free radicals. chemrxiv.org

Computational and Experimental Studies of Autoxidation Processes

Autoxidation, a spontaneous oxidation by atmospheric oxygen, is a critical degradation pathway for many compounds. For organosilanes like dimethylsilane, this process is typically initiated by radicals such as hydroxyl (•OH). chemrxiv.org Theoretical studies on analogous compounds like tetramethylsilane (B1202638) (TMS) provide significant insight into the likely mechanism for dimethylsilane. chemrxiv.org These computational models, often using high-level quantum chemical methods like G4 theory, show that initiation occurs via H-abstraction from a methyl group to form a primary radical. chemrxiv.org This radical then rapidly associates with molecular oxygen to form a peroxyl radical (ROO•). chemrxiv.org Subsequent intramolecular hydrogen shifts (isomerization) and further reactions lead to a cascade of oxidation products. nih.govchemrxiv.org

Experimental investigations into the initial steps of oxidation have been conducted. Studies on the kinetics of the gas-phase reaction between ground-state oxygen atoms (O(³P)) and dimethylsilane have provided fundamental rate constant data. acs.org Furthermore, theoretical studies have calculated the barrier energies for hydrogen abstraction from the Si-H bond in dimethylsilane by hydrogen and methyl radicals, which are key steps in radical-chain-driven autoxidation. acs.org These computational results show that the barrier energies for H-abstraction from the silicon site in dimethylsilane by an H radical are lower than for its carbon-based counterpart, propane. acs.org

Formation and Reactivity of Silylene and Silene Intermediates

Under pyrolytic conditions, such as those in an HWCVD reactor, dimethylsilane can undergo molecular elimination of hydrogen (H₂) or methane (B114726) (CH₄) to form highly reactive silylene and silene intermediates. acs.org The primary silylene formed is dimethylsilylene (:Si(CH₃)₂), with 1-methylsilene (H₂C=SiH(CH₃)) also being generated. ru.nlacs.org

The reactivity of these intermediates is a dominant feature of dimethylsilane's gas-phase chemistry, especially at lower filament temperatures (e.g., 1100–1200 °C) and shorter reaction times. ru.nlnih.gov The involvement of these species is confirmed through trapping experiments, for instance using 1,3-butadiene. acs.org The key reactions of these intermediates include:

Insertion: Dimethylsilylene can insert into the Si-H bond of a parent dimethylsilane molecule. This reaction is a major pathway and results in the formation of 1,1,2,2-tetramethyldisilane (B129472) (TMDS). nih.govpnnl.gov

Dimerization: Silylene or silene intermediates can react with themselves. The self-dimerization of either dimethylsilylene or 1-methylsilene is proposed as the route to form 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB). ru.nlacs.orgpnnl.gov

The competition between different reaction pathways is sensitive to experimental conditions, as summarized in the table below.

| Condition | Dominant Chemistry | Major Products |

| Low Temperature, Short Time | Silylene/Silene Chemistry | 1,1,2,2-tetramethyldisilane (TMDS), 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB) |

| High Temperature, Long Time | Free-Radical Chemistry | Trimethylsilane (B1584522) (TriMS) |

This table summarizes findings from various gas-phase studies of dimethylsilane decomposition. ru.nlnih.govfu-berlin.de

Free-Radical Chemistry and Reaction Pathways

Alongside the molecular elimination pathways, the homolytic cleavage of Si-H or Si-C bonds in dimethylsilane initiates free-radical chain reactions. nih.gov This mode of reaction becomes increasingly significant at higher filament temperatures and pressures. fu-berlin.de The primary radicals formed are •H, •CH₃, and the dimethylsilyl radical (•SiH(CH₃)₂). researchgate.net

The presence of free-radical chemistry is evidenced by the formation of specific products, most notably trimethylsilane (TriMS). ru.nlnih.gov This product arises from the recombination of a dimethylsilyl radical with a methyl radical. ru.nl The competition between free-radical pathways and those involving silylene/silene intermediates is a central theme in the gas-phase chemistry of dimethylsilane. fu-berlin.de For instance, at low pressures, the formation of TMDS via silylene insertion is favored, but as pressure increases, the production of TriMS through free-radical reactions can become dominant. fu-berlin.de

Hydride Transfer Chemistry

Dimethylsilane, possessing Si-H bonds, can act as a hydride donor in various chemical reductions. This reactivity is central to its application in organic synthesis.

Kinetic Analyses of Hydride Transfer to Carbenium Ions

Hydrosilanes are known to reduce stable carbenium ions via hydride transfer. Kinetic studies of the reactions between various hydrosilanes, including aryldimethylsilanes, and diarylcarbenium ions in dichloromethane (B109758) solution have been performed. tuni.fi These reactions generally follow a second-order rate law, being first order in both the silane (B1218182) and the carbenium ion. tuni.fi

-d[Ar₂CH⁺]/dt = k₂[Ar₂CH⁺][HSiR₃]

Kinetic isotope effect studies support a polar mechanism involving the rate-determining formation of a transient silicenium ion (R₃Si⁺), rather than a single electron transfer (SET) pathway. tuni.fi The reactivity of the silane is influenced by the substituents on the silicon atom. For instance, in the reduction of diarylcarbenium ions by para-substituted aryldimethylsilanes, the reaction rates show a linear correlation with Hammett σₚ constants, yielding a negative ρ value, which indicates a buildup of positive charge at the silicon center in the transition state. tuni.fi The rates of these hydride transfers are largely independent of solvent polarity. tuni.fi

Mechanistic Studies of Silane-Mediated Reductions

The ability of dimethylsilane derivatives to act as reducing agents has been explored in various contexts. One notable example is the metal-free reduction of carbon dioxide to methanol (B129727), where silanes serve as the reducing agent and hydrogen source, catalyzed by N-heterocyclic carbenes (NHCs). iastate.edu Computational and experimental studies show this process occurs through a three-step cascade reaction: iastate.edu

Formation of a formoxysilane intermediate, which is the rate-determining step.

Reduction of the formoxysilane to a bis(silyl)acetal.

Further reduction to produce methoxysilane (B1618054) and a disiloxane, with the final methanol product being released upon hydrolysis.

In other reductions, such as the conversion of aldehydes, the mechanism is believed to involve the initial formation of a pentacoordinate silicon intermediate resulting from the coordination of the aldehyde's oxygen to the silicon atom. rsc.org The hydrogen atom attached to this hypervalent silicon becomes highly hydridic, facilitating its transfer to the electrophilic carbonyl carbon. rsc.org

Reactions with Atomic Species

The kinetics of the gas-phase reactions between dimethylsilane and atomic halogens, such as bromine (Br), have been investigated to understand the reactivity of the Si-H bond. rsc.orgrsc.org Flash photolysis/time-resolved atomic resonance spectroscopy has been employed to measure the rate constants of these reactions over a range of temperatures. rsc.orgrsc.orgrsc.org

For the reaction of atomic bromine with dimethylsilane, (CH₃)₂SiH₂, the rate constant, k₂, has been determined over a temperature range of 390–550 K. rsc.orgrsc.org The experimental results can be expressed using the Arrhenius equation. rsc.org

Arrhenius Parameters for the Reaction of Br with Dimethylsilane

| Parameter | Value | Units |

|---|---|---|

| Pre-exponential factor (A) | (4.3 ± 0.8) × 10⁻¹⁰ | cm³ s⁻¹ |

| Activation Energy (Ea) | 21.6 ± 0.7 | kJ mol⁻¹ |

Data from Ding, L., & Marshall, P. (1993). Journal of the Chemical Society, Faraday Transactions, 89(2), 419-423. rsc.orgrsc.org

These kinetic studies reveal that the reactivity of the Si-H bond in dimethylsilane towards atomic bromine is intermediate between that of silane (SiH₄) and trimethylsilane ((CH₃)₃SiH). rsc.orgrsc.org The reaction proceeds via the abstraction of a hydrogen atom from the silicon, forming hydrogen bromide (HBr) and a dimethylsilyl radical ((CH₃)₂SiH•). unt.edu Similar studies have also been conducted with atomic chlorine, which also reacts by abstracting a hydrogen atom from the Si-H bond. researchgate.net The reactivity of the Si-H bond towards chlorine atom attack is found to be higher than that of the C-H bond. researchgate.net

Kinetic data from the reactions of atomic species with dimethylsilane can be used to derive the bond dissociation enthalpy (BDE) of the Si-H bond. rsc.orgrsc.orgresearchgate.net The BDE is a measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically to form two radical fragments. libretexts.org

By assuming an activation energy for the reverse reaction (the reaction of a dimethylsilyl radical with HBr), the Si-H bond dissociation enthalpy at 298 K, D₂₉₈, for dimethylsilane has been estimated. rsc.orgrsc.org

Derived Si-H Bond Dissociation Enthalpy for Dimethylsilane

| Compound | D₂₉₈(Si-H) (kJ mol⁻¹) |

|---|---|

| Dimethylsilane | 392 ± 5 |

Data from Ding, L., & Marshall, P. (1993). Journal of the Chemical Society, Faraday Transactions, 89(2), 419-423. rsc.orgrsc.org

This value is intermediate between the Si-H BDE in methylsilane (388 ± 5 kJ mol⁻¹) and trimethylsilane (398.6 ± 6 kJ mol⁻¹). rsc.orgrsc.orgrsc.org However, the uncertainty in these measurements is significant enough that a definitive trend in the Si-H BDE with increasing methylation cannot be firmly established from this data alone. rsc.orgrsc.org The Si-H bond energy in the parent silane is approximately 378 kJ/mol. gelest.com Generally, the Si-H bond dissociation energy tends to decrease with the addition of silyl (B83357) groups to the silicon atom. encyclopedia.pub

Polymerization and Cross-linking Dynamics

Dimethylsilane and its derivatives can act as photoinitiators in polymerization reactions, such as the photopolymerization of styrene (B11656). ecust.edu.cngoogle.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. nih.govresearchgate.net

In the context of styrene polymerization, copolymers containing dimethylsilane units have been studied as photoinitiators. ecust.edu.cn The mechanism involves the generation of radicals upon UV irradiation, which then initiate the free-radical polymerization of the styrene monomers. nih.govmdpi.com The basic steps of free-radical polymerization are initiation, propagation, chain transfer, and termination. nih.gov The photoinitiator plays a crucial role in the initiation step by producing the initial radical species. nih.gov

While specific studies focusing solely on dimethylsilane as a photoinitiator for styrene are limited, the general principle is that the Si-H bond can be susceptible to photolytic cleavage, or the silane can participate in a system that generates initiating radicals. ecust.edu.cn For example, in some systems, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is used, which forms radicals upon UV exposure that then trigger the polymerization of styrene groups. mdpi.com

The formation of Si-Si and Si-CH₂-Si cross-links is a critical aspect of the conversion of polysilane and polycarbosilane precursors into ceramic materials like silicon carbide (SiC). umich.eduacs.org These cross-linking reactions are essential for creating a stable, three-dimensional network that maintains its shape during pyrolysis and leads to a high ceramic yield. umich.edu

In precursors derived from or containing dimethylsilane units, several cross-linking mechanisms can occur at elevated temperatures. One proposed mechanism involves a 1,1-H₂ elimination reaction, which leads to the formation of highly reactive silylene intermediates. umich.eduresearchgate.net These silylenes can then insert into the Si-H bonds of adjacent polymer chains, forming Si-Si cross-links. umich.eduresearchgate.net

Subsequently, these Si-Si linkages can undergo a Kumada rearrangement to form more thermally stable carbosilane (Si-CH₂-Si) links. acs.org This rearrangement is a key step in transforming the polymer into a polycarbosilane network. acs.org

Another pathway involves the homolytic cleavage of Si-C bonds at higher temperatures (around 450–600 °C), which also contributes to the formation of a cross-linked network. umich.edu The evolution of gases like dihydrogen (H₂) and methane (CH₄) is observed during these cross-linking and rearrangement processes. umich.eduacs.org For instance, studies on [SiD₂CH₂]n have shown that the initial loss of hydrogen during cross-linking primarily comes from the silicon-attached hydrogen atoms. umich.edu

Low Temperature (below 500 K): Formation of Si-Si cross-links, predominantly through silylene intermediates, with the evolution of species like MeSiH₃. acs.org

Intermediate Temperature (around 625 K): Thermal rearrangement of Si-Si units to Si-CH₂-Si units (Kumada rearrangement). acs.org

High Temperature (above 673 K): Conversion of the polymer network into a ceramic structure, with significant evolution of H₂ and CH₄. acs.org

Surface Reaction Mechanisms

The surface reaction mechanisms of dimethylsilane are critical in processes like chemical vapor deposition (CVD) for the formation of silicon-containing thin films. Understanding these mechanisms at a molecular level is key to controlling film properties such as composition, crystallinity, and thickness.

Elucidation of Initial SiC Growth Stages on Semiconductor Surfaces

The formation of silicon carbide (SiC) films on semiconductor substrates using dimethylsilane ((CH₃)₂SiH₂) as a precursor involves a complex series of events at the surface. aip.org The initial stages of growth are particularly crucial as they determine the quality of the resulting epitaxial film. mdpi.com Dimethylsilane is utilized as a single-source precursor because it conveniently contains both silicon and carbon atoms necessary for SiC deposition. aip.org

The thermal decomposition of dimethylsilane is a key step, leading to the formation of various molecular fragments, including H, C, Si, and combinations thereof, which then deposit onto the substrate. google.com This process can be used to form an amorphous carbosilane layer, which serves as a foundation for subsequent film growth. google.com Research has shown that SiC films can be effectively deposited using dimethylsilane through various deposition techniques. aip.org

The initial growth of SiC on a silicon substrate is governed by several potential mechanisms, including the Frank–van der Merwe, Volmer–Weber, and Stranski–Krastanov models. mdpi.com The specific mechanism at play is influenced by factors such as the substrate surface condition. For instance, the smooth surface of monocrystalline silicon can present challenges for the epitaxial growth of SiC, often leading to defects like dislocations and cracking due to lattice mismatch. mdpi.com To mitigate this, creating a porous silicon (por-Si) layer on the substrate has been explored. This porous structure provides a multitude of nucleation sites and a rougher surface, which facilitates the formation of Si-C bonds and enhances the mechanical interlocking between the SiC film and the silicon substrate. mdpi.com

Studies using techniques like hot-mesh CVD (HMCVD) have investigated the growth of 3C-SiC films. In one instance, a Si c(4×4) structure was observed during the initial stages of 3C-SiC epitaxial growth on a Si(100) substrate using dimethylsilane, indicating a specific surface reconstruction as the film begins to form. researchgate.net The temperature of the substrate plays a significant role; for example, with monomethylsilane in HMCVD, epitaxial growth of 3C-SiC was achieved at substrate temperatures above 750°C. researchgate.net

The table below summarizes key findings related to the initial stages of SiC growth using silane precursors.

| Precursor | Deposition Technique | Substrate | Key Findings |

| Dimethylsilane | Chemical Vapor Deposition (CVD) | Silicon | Serves as a single-source precursor for SiC films. aip.org |

| Dimethylsilane | Thermal Decomposition | General | Forms an amorphous carbosilane layer with Si, C, and H. google.com |

| Dimethylsilane | Hot Wire CVD | Si(100) | A Si c(4×4) surface structure appears in the initial growth stage. researchgate.net |

| Monomethylsilane | Hot-Mesh CVD (HMCVD) | Si(100) | Epitaxial 3C-SiC growth occurs at substrate temperatures >750°C. researchgate.net |

Adsorption and Desorption Kinetics of Dimethylsilane-Derived Species in Thin Film Processes

The adsorption and desorption kinetics of species derived from dimethylsilane are fundamental to controlling the deposition rate and uniformity of thin films in processes like CVD. dntb.gov.uafrontiersin.org When dimethylsilane is introduced into a CVD reactor, its molecules adsorb onto the heated substrate surface.

Research into the thermal decomposition of dimethylsilane suggests a molecular elimination mechanism where H₂ is directly eliminated from the dimethylsilane molecule (Me₂SiH₂ → Me₂Si: + H₂). rsc.org This contrasts with other organosilanes where decomposition might proceed through different pathways. rsc.org In hot wire chemical vapor deposition (HW-CVD), it is proposed that the reaction begins with the molecule adsorbing onto the hot metal surface, where the cleavage of Si-H bonds has a lower activation barrier than the cleavage of Si-CH₃ bonds. aip.org This initial adsorption and bond-breaking step is critical for generating the reactive species that contribute to film growth.

Studies on the adsorption and desorption kinetics of organosilanes on Si(001) surfaces have been conducted to understand these surface processes better. hirosaki-u.ac.jp The kinetics can be influenced by various factors, including the presence of other gases. For example, in some systems, the presence of H₂O can positively influence the desorption kinetics of CO₂, while pre-adsorbed CO₂ can negatively affect the adsorption kinetics of H₂O. osti.gov While not directly studying dimethylsilane, these findings highlight the complexity of surface interactions during thin-film deposition.

The table below outlines the proposed initial steps in the surface reaction of dimethylsilane during different deposition processes.

| Deposition Process | Proposed Initial Mechanism | Key Reactive Species |

| Thermal Decomposition | Molecular elimination of hydrogen: Me₂SiH₂ → Me₂Si: + H₂. rsc.org | Dimethylsilylene (:SiMe₂) |

| Hot Wire CVD | Adsorption on a hot metal surface followed by preferential cleavage of Si-H bonds. aip.org | Si radicals, CH₃ radicals |

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy of Dimethylsilane (B7800572) Systems

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the structure, conformation, and intermolecular interactions of dimethylsilane and related materials. nih.govmjcce.org.mk

Infrared and Raman spectroscopy are complementary methods used to probe the vibrational modes of molecules. nih.gov For dimethylsilane and its derivatives, these techniques have been instrumental in assigning fundamental vibrational frequencies. jkps.or.kr Studies on compounds such as tris(trimethylsilyl)silane (B43935) derivatives have utilized both experimental spectra and computational calculations to elucidate their vibrational structures. jkps.or.kr In these analyses, the Si-H stretching fundamental is a notable feature, appearing distinctly in both IR and Raman spectra. jkps.or.kr The intensity of these vibrations is relatively strong compared to C-H stretching, highlighting the unique electronic environment of the silicon atom. jkps.or.kr

The vibrational spectra of silylated organic compounds, including those with chiral structures, have been successfully correlated with theoretical models, leading to a comprehensive assignment of their vibrational modes. uchile.cl Such studies often employ Density Functional Theory (DFT) to predict vibrational modes, which are then compared with experimental IR and Raman data. uchile.cl This combined approach has proven valuable for understanding the structural nuances of complex organosilicon molecules. uchile.cl

Poly(dimethylsilane) (PDMS), a foundational polymer in the polysilane family, and its oligomers have been the subject of detailed vibrational spectroscopic analysis to understand their structure and conformation. acs.org The methyl rocking modes, in particular, are strong and informative bands in the infrared spectrum of PDMS. acs.org

Assuming a planar zig-zag conformation for PDMS chains, the symmetry species of the methyl rocking modes can be classified as Raman-active (Ag, B1g, B2g, B3g) and infrared-active (B1u, B2u, B3u). acs.org Experimental studies on well-oriented thin films of dodecamethylcyclohexasilane (B1580885) (DM12), an oligomer of dimethylsilane, have helped in determining the polarization of these bands. acs.org Specifically, the band at 742.5 cm⁻¹ in PDMS is identified as a parallel band (B1u), where methyl groups rock parallel to the chain axis, while the bands at 832 and 731 cm⁻¹ are perpendicular bands (B3u and B2u), corresponding to methyl groups rocking perpendicular to the chain axis. acs.org The assignment of these modes is further supported by comparative studies with poly(methylethylsilane) (PMES). acs.org

The vibrational spectra of various chlorosilanes and siloxane oligomers have also been analyzed to better understand the spectra of polydimethylsiloxanes. uea.ac.uk These studies often rely on a combination of inelastic neutron scattering, IR, and Raman spectroscopy, alongside ab initio calculations, to assign the observed spectral features. uea.ac.uk

Table 1: Experimentally Observed Methyl Rocking Modes in Poly(dimethylsilane) (PDMS)

| Wavenumber (cm⁻¹) | Spectroscopic Method | Assignment (Symmetry Species) | Vibrational Motion |

| 832 | Infrared | B3u | Perpendicular rocking of two methyl groups (symmetric) |

| 742.5 | Infrared | B1u | Parallel rocking of methyl groups to the chain axis |

| 731 | Infrared | B2u | Perpendicular rocking of two methyl groups (antisymmetric) |

Spectroscopic techniques are highly sensitive to intermolecular forces, such as hydrogen bonding, which play a crucial role in the structure and properties of organosilicon compounds like silanediols. acs.orgrsc.orgrsc.org X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant evidence for the conformational rigidity and binding properties of amide-containing silanediols, which are influenced by intra- and intermolecular hydrogen bonding. acs.orgacs.org

Infrared spectroscopy further corroborates these findings. For instance, in certain amide-containing silanediols, the observation of a single broad O-H peak in the solid-state IR spectrum suggests the presence of multiple modes of hydrogen bonding. acs.org The shift of the O-H stretching vibration to lower wavenumbers (e.g., 3154–3353 cm⁻¹) in the solid state is a characteristic indicator of hydrogen bonding. nih.gov

Theoretical modeling of hydrogen-bonded dimers of dimethylsilanediol (B41321) (DMSD) has been employed to better understand the vibrational bands that are shifted due to these intermolecular interactions in experimental spectra. researchgate.net These computational studies suggest the plausible existence of stable, moderate-sized hydrogen-bonded oligomers of DMSD even in solution. researchgate.net The self-association of silanediols through hydrogen bonding is a predictable trend that has been observed both in the solid state and in solution at high concentrations. rsc.org

Quantum Chemical and Computational Modeling

Quantum chemical and computational methods have become indispensable for achieving a deeper understanding of the molecular properties and reactivity of dimethylsilane and its derivatives. These theoretical approaches complement experimental data and provide insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and predict various molecular properties. wikipedia.orgarxiv.org These methods are widely applied to determine the molecular geometries, conformational energies, and vibrational frequencies of organosilicon compounds. nih.govmdpi.com

For instance, high-level quantum chemistry calculations, such as B3LYP and MP2 methods with various basis sets, have been used to determine the molecular geometries and conformational energies of molecules like di(trimethylsilylene)methylene. nih.gov These theoretical results are then used to develop classical potential energy functions, or force fields, which are suitable for simulating larger systems like poly(dimethylsilylenemethylene). nih.govresearchgate.net The development of accurate force fields is crucial for performing molecular mechanics and molecular dynamics simulations to study the conformational and thermodynamic properties of polymers. nih.govaps.org

The process of developing a force field often involves parametrizing a site-site potential model by regressing against ab initio energy data obtained from calculations on small model compounds, such as the silane (B1218182) dimer. aps.org The accuracy of these force fields is validated by comparing the simulated properties with experimental data. researchgate.net

Computational chemistry plays a vital role in exploring the mechanisms of chemical reactions involving dimethylsilane. Theoretical methods are used to investigate reaction pathways, locate transition states, and map out potential energy surfaces, providing a detailed picture of the reaction dynamics. arxiv.orgnih.govresearchgate.net

One area of significant interest is the insertion of silylenes, such as dimethylsilylene, into various chemical bonds. Ab initio studies have been conducted to understand the mechanisms of silylene insertion into the silicon-hydrogen (Si-H) bonds of silane and methylsilane. acs.org These calculations help to elucidate the electronic and steric effects of substituents on the reaction barriers. acs.org For example, DFT calculations have shown that for both dimethylsilylene and other silylenes, the activation energy for insertion into a Si-H bond is comparable to that for insertion into a Si-Cl bond. acs.org

Furthermore, theoretical investigations have been carried out on hydrogen-abstraction reactions of silanes, including dimethylsilane, with radicals like H and CH₃. researchgate.netacs.orgnih.gov These studies, often performed at high levels of theory such as DLPNO-CCSD(T), calculate reaction barrier energies and rate constants. researchgate.netacs.org The results reveal significant differences in the reactivity of Si-H bonds in silanes compared to C-H bonds in their alkane counterparts. acs.orgnih.gov Such computational studies are crucial for understanding the combustion and pyrolysis chemistry of silicon-based organic precursors. nih.gov The energy landscapes for the decomposition of organosilicon compounds can be computationally mapped to understand the preferred reaction pathways. researchgate.net

Molecular Dynamics Simulations of Silane-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between dimethylsilane-derived species and various substrate surfaces at an atomic level. These simulations provide insights into adsorption phenomena, surface structuring, and the influence of substrate characteristics on the behavior of thin films.

Electronic structure studies combined with MD simulations have been employed to understand the interactions of poly(dimethylsiloxane) (PDMS) films with hydroxylated SiO2 substrates. researchgate.net These studies revealed that the end groups of the PDMS chains, rather than the backbone oxygen atoms, play a dominant role in the interfacial interactions. Specifically, methyl-terminated PDMS interacts weakly with the substrate through interactions between its hydrogen atoms and the oxygen atoms of the substrate's hydroxyl groups. In contrast, hydroxyl-terminated PDMS forms strong hydrogen bonds with the substrate. researchgate.net

MD simulations have also been used to explore the impact of temperature and substrate type on the structural ordering of PDMS liquid near solid/liquid and liquid/air interfaces. researchgate.net Simulations performed at different temperatures (300 K and 400 K) on various hydroxylated SiO2 substrates (α-quartz, β-cristobalite, and amorphous SiO2) have shown a direct correlation between the ordering of the liquid at the interface and the roughness of the substrate. researchgate.net

Furthermore, MD simulations have been utilized to study the adhesive interactions between polytetrafluoroethylene (PTFE) transfer films and iron surfaces, providing a framework for understanding how silane-based adhesion promoters might function. researchgate.net These simulations calculate interaction energies, concentration profiles, and mean square displacements to analyze the interfacial structure. researchgate.net In such simulations, the focus is often on the interaction between the adsorbed macromolecules and the metal substrate, where the thermal vibrations of the metal atoms may be considered negligible. researchgate.net

The insights gained from MD simulations are crucial for designing and optimizing surface modification processes and for understanding the fundamental principles governing the performance of dimethylsilane-based materials in various applications.

Electronic Structure Analysis and Orbital Properties

The electronic structure and orbital properties of dimethylsilane and its derivatives are fundamental to understanding their chemical reactivity, optical properties, and behavior in materials. Quantum chemical calculations and various spectroscopic techniques are employed to investigate these characteristics.

Studies on polysilanes, including poly(dimethylsilane) (PDMS), have revealed key aspects of their electronic structures. researchgate.net The valence electronic structures of PDMS and the parent polysilane (SiH2)n have been investigated using X-ray photoelectron spectroscopy (XPS) and UV photoelectron spectroscopy (UPS), complemented by band structure calculations. A significant finding is that PDMS exhibits a low ionization energy of 5.9 eV. researchgate.net This low value is attributed to a combination of factors: the low electronegativity of silicon, σ-conjugation along the silicon backbone, and the inductive effect of the methyl groups. researchgate.net This electronic feature is crucial as it explains the high conductivity observed in PDMS and its derivatives upon doping with an acceptor. researchgate.net

First-principle calculations have been used to study the effect of the skeletal conformation on the electronic structure of polysilanes. researchgate.net These studies show that twisting the polymer backbone away from a trans-planar conformation leads to an increase in the bandgap. researchgate.net The density of states analysis indicates that the frontier orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are significantly influenced by the backbone conformation. researchgate.net

Theoretical analysis of the anomeric effect in dimethylsilanediol (DMSD), a related compound, highlights the role of orbital interactions in determining molecular conformation. researchgate.net Natural bond orbital (NBO) calculations have shown that the stability of different conformers is influenced by hyperconjugative interactions, specifically the anomeric effect. researchgate.net This effect involves the delocalization of electron density from an oxygen lone pair orbital to an antibonding Si-O orbital.

Furthermore, computational studies on various dimethyl-substituted silicon compounds provide insights into their rotational barriers and electronic distributions, contributing to a deeper understanding of their fundamental properties. scribd.com

Advanced Material Characterization

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Film Composition and Structure

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for characterizing the composition and structure of thin films derived from dimethylsilane.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. In the context of films produced from dimethylsilane precursors, XRD analysis can reveal whether the deposited film is amorphous or crystalline. For instance, in the deposition of silicon carbide (SiC) films using low-energy ion beams derived from hexamethyldisilane (B74624), XRD is used to identify the crystalline phases present. aip.org The appearance of diffraction peaks corresponding to specific crystallographic planes, such as 3C-SiC(200) and 3C-SiC(400), confirms the formation of crystalline 3C-SiC. aip.org Conversely, the absence of obvious peaks in an XRD pattern suggests that the deposited film is amorphous, as has been observed in some silicon dioxide films. nih.gov For polymeric thin films, advanced XRD techniques are necessary due to the low structure factor of carbon and the thin nature of the samples. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental composition and chemical state information from the top few nanometers of a material's surface. eag.comphi.comcarleton.edu This makes it ideal for analyzing the surface of thin films. XPS works by irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. phi.com The binding energy of these electrons is characteristic of the element and its chemical environment.

XPS is used to analyze the composition of films grown from dimethylsilane and related precursors. For example, it has been used to study the valence electronic structures of poly(dimethylsilane). researchgate.net The technique can also be combined with ion milling to obtain depth profiles, revealing the elemental composition as a function of depth within a thin film. eag.comphi.com This is crucial for understanding the structure of multi-layered films or identifying contaminants.

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystallinity, phase identification, crystal structure | Identification of 3C-SiC crystalline phase in films deposited from hexamethyldisilane fragments. | aip.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, surface analysis | Studying the valence electronic structure of poly(dimethylsilane). | researchgate.net |

Reflection High-Energy Electron Diffraction (RHEED) and Atomic Force Microscopy (AFM) for Surface Morphological Studies

Reflection High-Energy Electron Diffraction (RHEED) is a surface-sensitive technique used to characterize the crystallography of surfaces and thin films. u-tokyo.ac.jpwikipedia.orgubc.caresearchgate.netresearchgate.net A high-energy electron beam (10–100 keV) strikes the sample surface at a grazing angle, and the resulting diffraction pattern on a fluorescent screen provides information about the surface structure. u-tokyo.ac.jpubc.ca RHEED is particularly valuable for in-situ monitoring of thin film growth, such as during molecular beam epitaxy (MBE). wikipedia.orgubc.ca The pattern can reveal the surface's periodicity, flatness, and the epitaxial relationship between a grown film and its substrate. u-tokyo.ac.jp Streaky patterns in RHEED indicate a smooth, two-dimensional surface, while spotty patterns suggest a rougher, three-dimensional surface morphology.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with nanoscale resolution. pressbooks.pubwikipedia.org It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the surface cause the cantilever to deflect, which is monitored to create a surface map. AFM is advantageous because it can be used on both conductive and non-conductive samples without special coatings and can operate in various environments. pressbooks.pubwikipedia.org

AFM is widely used to study the surface morphology of thin films, including those derived from silane precursors. It can quantify surface roughness and visualize surface features like grains, pores, and other structures. squ.edu.omresearchgate.net For example, AFM has been used to study the morphology of supramolecular polymers containing dimethylsilane units, revealing globular or bundled superstructures depending on the specific polymer. icmpp.ro In studies of amorphous solid water deposited on silicon substrates, AFM has been used to observe columnar structures and determine their typical diameters at different deposition temperatures. rsc.org

| Technique | Principle | Information Provided | Key Advantages |

|---|---|---|---|

| RHEED | Diffraction of high-energy electrons at a grazing angle | Surface crystallography, flatness, real-time growth monitoring | In-situ analysis during film growth |

| AFM | Scanning a sharp tip over the surface and measuring tip-sample forces | 3D topography, surface roughness, visualization of nanoscale features | High resolution on various sample types, no vacuum required |

Mass Spectrometry for Gas-Phase Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a critical analytical technique for identifying compounds and elucidating their structure by measuring the mass-to-charge ratio (m/z) of ions. In the context of dimethylsilane, it is used for analyzing gas-phase species during chemical vapor deposition (CVD) processes and for understanding the fragmentation patterns of the molecule and its derivatives.

During the hot-wire chemical vapor deposition (HWCVD) process using dimethylsilane as a precursor gas, in-situ gas-phase analysis is performed using techniques like single-photon ionization time-of-flight mass spectrometry. rsc.org This allows for the detection of reaction intermediates and products. Studies have shown that the gas-phase chemistry is complex, involving both free-radical reactions and reactions with silylene/silene intermediates. rsc.org Key products identified include 1,1,2,2-tetramethyldisilane (B129472) (TMDS), trimethylsilane (B1584522) (TriMS), and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB). rsc.org The dominant reaction pathways are influenced by process parameters such as filament temperature and reaction time. rsc.org

Similarly, when tris(dimethylsilyl)amine (B1587917) is used as a precursor for silicon oxynitride films, gas chromatography coupled with mass spectrometry (GC-MS) is used to analyze the gas-phase by-products. rsc.orgnih.gov This analysis has identified numerous compounds, including silanols, siloxanes, and disilazanes, and has also detected the dimethylsilane radical (Me₂HSi•), indicating its role as a decomposition product. rsc.orgnih.gov

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for identification and structural analysis. chemguide.co.uk When a molecule is ionized, typically by electron impact, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For organosilanes, fragmentation can be complicated by unexpected gas-phase reactions within the mass spectrometer itself, such as reactions with trace amounts of water, leading to ions that can complicate spectral interpretation. wiley.com Common fragmentation patterns for aliphatic amines, which share some structural similarities with aminosilanes, often involve cleavage of the carbon-nitrogen bond. docbrown.info For alkanes, the loss of methyl (15 m/z) or ethyl (29 m/z) groups is common. tutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers and Functionalized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of molecules in solution and in the solid state. specificpolymers.comeurekaselect.com It provides information about the chemical environment, connectivity, and dynamics of NMR-active nuclei such as ¹H, ¹³C, and ²⁹Si.

In the study of polymers derived from dimethylsilane, NMR is crucial for confirming the structure of the resulting macromolecules. For instance, in the synthesis of novel polysilalkylene siloxane monomers via the hydrosilylation of dienes with dimethylchlorosilane, ¹H NMR is used to verify the reaction's success by observing the disappearance of signals corresponding to alkene protons and the appearance of new signals corresponding to the formed alkyl-silane structure. sciepub.com

For more complex systems, such as functionalized polysiloxanes, multi-nuclear NMR is employed. The hydrosilylation of various nitrogen-containing compounds with polyhydromethylsiloxane (PHMS) and its copolymers with dimethylsiloxane (DMS) has been studied using ¹H and ²⁹Si NMR. researchgate.net ¹H NMR can distinguish between different addition products (α and β addition) and confirm subsequent reactions like quaternization of amine groups. researchgate.net

²⁹Si NMR is particularly powerful for characterizing silicon-containing compounds. researchgate.net It provides distinct chemical shifts for silicon atoms in different chemical environments. For example, in copolymers of poly(dimethylsiloxane-co-methylhydrosiloxane) that have been functionalized and quaternized, ²⁹Si NMR spectra show distinct signals for the terminal 'M' groups, the backbone 'D' groups (dimethylsiloxy units), and the functionalized 'D' groups, allowing for unambiguous structural assignment. researchgate.net Solid-state NMR (SSNMR) is also a vital technique for studying the structure and dynamics of inorganic polymers in their solid form, providing insights that are not accessible through solution NMR. uleth.ca

| NMR Nucleus | Type of Information | Example Application | Reference |

|---|---|---|---|

| ¹H NMR | Proton environments, confirmation of reaction completion (e.g., disappearance of vinyl protons), distinguishing isomers | Monitoring hydrosilylation reactions, identifying α and β addition products. | sciepub.comresearchgate.net |

| ¹³C NMR | Carbon skeleton structure, chemical environment of carbon atoms | Characterizing the structure of organosilicon compounds. | nih.gov |

| ²⁹Si NMR | Silicon environments, polymer microstructure (e.g., M, D, T, Q units), degree of functionalization | Structural elucidation of functionalized polysiloxanes and intermediates in silane reactions. | researchgate.netresearchgate.net |

Applications in Materials Science and Engineering

Silicon Carbide (SiC) Materials Fabrication

Dimethylsilane (B7800572) is extensively utilized in the production of silicon carbide (SiC), a semiconductor material prized for its wide band gap, high thermal conductivity, and exceptional hardness. doi.org It is a key source gas in various deposition techniques for creating high-purity SiC films, preforms, and nanostructures.

Chemical Vapor Deposition (CVD) is a primary method for producing SiC films, often employing separate silicon and carbon source gases. cambridge.org However, single-source precursors like dimethylsilane, which contains both silicon and carbon, are also effective. The C/Si composition ratio of dimethylsilane is 2, which can lead to the formation of films with excess carbon. nih.gov

Several specialized CVD techniques have been developed to control the properties of SiC films grown from dimethylsilane.

Hot-Wire CVD (HW-CVD): In HW-CVD, the gas-phase chemistry of dimethylsilane is complex. dntb.gov.ua Studies of its decomposition on hot tungsten and rhenium filaments show that silicon (Si) and methyl (CH3) radicals are major products. aip.org The reaction rate on the filament tends to decrease as the number of methyl groups on the precursor molecule increases. aip.org The pressure of the source gas also influences the reaction pathways; at lower pressures, dimethylsilylene insertion reactions are favored, while at higher pressures, free radical recombination reactions dominate. researchgate.net

Ion Beam Induced CVD (IBICVD): This technique uses an ion beam to facilitate the deposition process. In one application, crystalline SiC thin films were formed using SiCH3+ ions produced from the surface ionization of dimethylsilane on a heated tungsten filament. doi.org Another study demonstrated SiC film formation by simultaneously injecting dimethylsilane gas and a low-energy Ar+ ion beam onto a silicon substrate at temperatures of 600°C and 800°C. researchgate.net This method was found to be effective in reducing the amount of excess carbon in the deposited film compared to thermal CVD alone. researchgate.net Research has also explored injecting Si+, SiCH5+, or C+ ions during the thermal CVD process with dimethylsilane to modify the carbon content of the films. nih.govnih.gov It was found that injecting SiCH5+ ions could decrease the carbon-to-silicon ratio in the resulting SiC film. nih.govnih.gov

The table below summarizes findings from various CVD studies using dimethylsilane for SiC film fabrication.

| CVD Technique | Precursor(s) | Substrate/Temperature | Key Findings | Reference(s) |

| Triode Plasma CVD | Dimethylsilane, Hydrogen | Silicon / 1100-1200°C | Stoichiometric 3C-SiC films with good crystallinity were grown. High hydrogen dilution and low pressure improved film quality. | scialert.netscialert.net |

| Ion Beam Induced CVD (IBICVD) | Dimethylsilane, Ar⁺ ion beam | Silicon / 600-800°C | Film formation occurred at 600°C and 800°C. The C/Si ratio was reduced to 1.36 compared to 1.88 for thermal CVD. | researchgate.net |

| Thermal CVD with Ion Injection | Dimethylsilane, SiCH₅⁺ ions | Silicon / 800°C | Injection of SiCH₅⁺ ions during CVD decreased the C/Si ratio from 1.88 (thermal CVD alone) to 1.49. | nih.govnih.gov |

| Low-energy mass analyzed ion beam deposition | Dimethylsilane | Si substrates | Mass-selected SiCH₃⁺ ions produced from dimethylsilane were used to grow 3C-SiC films. | aip.org |

| Hot-Wire CVD (HW-CVD) | Dimethylsilane | N/A | Gas-phase chemistry is dominated by Si and CH₃ radical formation. Reaction rates decrease with more methyl groups. | aip.org |

Dimethylsilane plays a role in the development of organomorphic ceramic-matrix composites (CMCs). mdpi.comresearchgate.net These composites are created using polymer fibers that are hot-pressed to form a reinforcing preform. mdpi.comresearchgate.netmdpi.com During the pyrolysis of polycarbosilane (PCS) preforms, which are precursors for SiC fibers, various methylsilanes are released. mdpi.com Mass spectroscopy has detected the release of dimethylsilane from these polymer fibers. mdpi.com The decomposition of this released dimethylsilane can lead to the deposition of silicon carbide on the surfaces of the contacting fibers at temperatures as low as 450–500°C. mdpi.comresearchgate.net This deposition contributes to the self-bonding of the SiC framework, which helps in forming the organomorphic SiC preform with a relative density of 0.3–0.4. mdpi.comresearchgate.net

Polymer precursor routes are a significant method for synthesizing SiC materials, including fibers and nanostructures. osti.govnycu.edu.tw The Yajima process, a foundational method, historically used the dehalocoupling of dichlorodimethylsilane (B41323) with sodium to produce polydimethylsilane. google.com This polymer is then thermally rearranged to form polycarbosilane (PCS), the preceramic polymer that is pyrolyzed to yield SiC. osti.govgoogle.com

Variations of this approach have been developed to create specific SiC nanostructures.

Polysilastyrene Copolymers: Copolymers of phenylmethylsilane and dimethylsilane, known as polysilastyrene, have been synthesized as precursors to silicon carbide. ntis.gov These copolymers can be molded, cast into films, or drawn into fibers. ntis.gov After being crosslinked by exposure to ultraviolet light, the polymer can be heated above 800°C in an inert atmosphere to convert it into silicon carbide. ntis.gov

Simplified Yajima Process: A simplified, solvent-free version of the Yajima process has been used to create β-SiC nanostructures. nycu.edu.tw This involves reacting liquid sodium with the vapors of methylchlorosilanes, such as dimethyldichlorosilane, to generate a precursor composed of polycarbosilane and sodium chloride. nycu.edu.tw Subsequent heating of this precursor under vacuum produces β-SiC in the form of cubic cages, shells, and nanoparticles. nycu.edu.tw

Advanced Thin Film Deposition Technologies

Dimethylsilane and its derivatives are increasingly important in advanced thin film deposition technologies for the semiconductor industry, enabling the creation of highly conformal and specialized dielectric films at lower temperatures. aip.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films like silicon carbonitride (SiCN) at lower temperatures than traditional CVD. nih.gov SiCN films are valued as insulating cap layers and diffusion barriers in copper interconnects for microelectronics. tandfonline.com

While various single-source organosilicon precursors are used for SiCN deposition, derivatives of dimethylsilane are notable. mdpi.commdpi.com For instance, (dimethylamino)dimethylsilane has been investigated as a precursor in remote plasma CVD. mdpi.comresearchgate.net Another related precursor, bis(dimethylamino)dimethylsilane (B1580881), has been used to deposit SiCN films via PECVD. mdpi.com These precursors allow for the synthesis of amorphous, hydrogenated SiCN (a-SiCN:H) films with tunable properties. osti.gov The choice of precursor and deposition conditions, such as temperature, significantly influences the film's chemical structure and characteristics. osti.gov

Atomic Layer Deposition (ALD) is a thin-film growth technique that offers exceptional control over film thickness and conformality, which is crucial for modern semiconductor manufacturing. aip.org The process involves sequential, self-limiting surface reactions. aip.org

Dimethylsilane and its derivatives are being explored as precursors for the ALD of silicon-based materials.